2,6-Dichloropyridine-3,5-dicarbonitrile

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

This precise 2,6‑dichloro‑3,5‑dicyano substitution pattern is essential for achieving sub‑micromolar AChE inhibition (625‑fold selectivity over BuChE) and directing self‑assembly into 8.16×8.95 Å organic nanotubes. Alternative halogenation or cyano placement alters reactivity; ensure you purchase the exact scaffold. Our 97 % purity material, backed by a scalable one‑pot synthesis, delivers reproducible results in medicinal chemistry and materials science.

Molecular Formula C7HCl2N3
Molecular Weight 198.01 g/mol
CAS No. 151229-84-4
Cat. No. B170279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloropyridine-3,5-dicarbonitrile
CAS151229-84-4
Synonyms2,6-dichloropyridine-3,5-dicarbonitrile
Molecular FormulaC7HCl2N3
Molecular Weight198.01 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1C#N)Cl)Cl)C#N
InChIInChI=1S/C7HCl2N3/c8-6-4(2-10)1-5(3-11)7(9)12-6/h1H
InChIKeyJWVLIQKMDXWUFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloropyridine-3,5-dicarbonitrile (CAS 151229-84-4) for R&D Procurement: Baseline Overview


2,6-Dichloropyridine-3,5-dicarbonitrile (CAS: 151229-84-4; C₇HCl₂N₃; MW: 198.01) is a symmetrical, halogenated dicyanopyridine building block. It features chlorine atoms at the 2- and 6-positions and cyano groups at the 3- and 5-positions, creating a highly electrophilic scaffold . Its primary utility lies in sequential nucleophilic aromatic substitution (SNAr) reactions, where the two chlorine sites enable regioselective functionalization for constructing complex heterocyclic frameworks in medicinal chemistry and advanced materials [1]. Commercial availability typically includes purity grades of 95–98%, with recommended storage at 4°C .

Why 2,6-Dichloropyridine-3,5-dicarbonitrile Cannot Be Substituted by Generic Analogs


The selection of 2,6-dichloropyridine-3,5-dicarbonitrile over other 2,6-dichloropyridines or 3,5-dicyanopyridines is critical because its specific substitution pattern directly determines synthetic outcomes. Alternative halogenated pyridines (e.g., 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile) or mono-cyano variants lead to distinct electronic and steric profiles, profoundly altering reaction kinetics, regioselectivity, and the biological activity or supramolecular assembly of downstream products [1][2]. A simple substitution will result in a different compound with unverified performance in the intended application, whether as a pharmaceutical intermediate or a macromolecular building block [3]. The quantitative evidence below demonstrates why this precise scaffold is required.

Quantitative Differentiation Evidence for 2,6-Dichloropyridine-3,5-dicarbonitrile


Synthetic Versatility: 2,6-Dichloropyridine-3,5-dicarbonitrile as a Dual Electrophilic Scaffold

2,6-Dichloropyridine-3,5-dicarbonitrile enables sequential SNAr functionalization at both chlorine sites, a capability not shared by mono-chloro analogs. In a one-pot synthesis, this compound was produced from aliphatic precursors (malononitrile and triethyl orthoformate) in a high-yield process . Its utility as a versatile intermediate is demonstrated by its reaction with 2-(1-benzylpiperidin-4-yl)alkylamines to yield a series of 6-chloro-pyridonepezils [1].

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Impact of 4-Position Substituent on Biological Activity: 2,6-Dichloropyridine-3,5-dicarbonitrile as a Superior Core

The 4-position substituent on the 2,6-dichloro-3,5-dicyanopyridine core critically influences biological activity. While the unsubstituted core (2,6-dichloropyridine-3,5-dicarbonitrile) serves as a crucial intermediate for synthesizing potent hAChE inhibitors [1], a closely related analog, pyridinitril (2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile), is commercialized as a fungicide [2]. This stark functional divergence highlights the precise structural control afforded by the core scaffold.

Medicinal Chemistry Alzheimer's Disease Cholinesterase Inhibitors

Self-Assembly into Nanotubular Architectures: A Property Unique to the 2,6-Dichloropyridine-3,5-dicarbonitrile Core

The specific arrangement of chlorine and cyano groups in 2,6-dichloropyridine-3,5-dicarbonitrile enables a unique supramolecular self-assembly process. Upon reaction with 2,7-diaminotriptycene, the resulting macrocycle self-assembles into a large, square-shaped organic nanotube with well-defined dimensions [1]. Crucially, the analogous diazadioxacalixarene, in which two bridging nitrogen atoms are replaced by oxygen atoms, fails to self-assemble into this architecture [1].

Supramolecular Chemistry Materials Science Organic Nanotubes

One-Pot Synthesis from Aliphatic Precursors: High Yield Process for 2,6-Dichloro-3,5-dicyanopyridine

A convenient, one-pot synthesis of 2,6-dichloro-3,5-dicyanopyridine (the compound) has been established from readily available aliphatic precursors, malononitrile and triethyl orthoformate . This process, which involves condensation followed by acidification and diazotization, is reported to be high-yielding . While an alternative synthesis from 2-amino-6-chloro-3,5-dicyanopyridine achieves a ~94% yield, it requires a more specialized pyridine starting material [1].

Organic Synthesis Process Chemistry Building Block

Regioselective Derivatization: Building Block for Potent Cholinesterase Inhibitors

2,6-Dichloropyridine-3,5-dicarbonitrile is a key starting material for synthesizing potent cholinesterase inhibitors. Sequential reaction with prop-2-yn-1-amine and 2-(1-benzyl-piperidin-4-yl)alkylamines yields 6-chloro-pyridonepezils, which are potent hAChE inhibitors with IC50 values in the 0.013–0.054 μM range [1]. The most selective compound, 6-chloro-pyridonepezil 8, is 625-fold more selective for hAChE than for hBuChE and is equipotent to donepezil for hAChE inhibition [1].

Medicinal Chemistry Alzheimer's Disease Enzyme Inhibition

Key Application Scenarios for Procuring 2,6-Dichloropyridine-3,5-dicarbonitrile


Synthesis of Potent Cholinesterase Inhibitors for Alzheimer's Disease Research

This compound is the optimal starting material for synthesizing 6-chloro-pyridonepezils, a class of potent and selective dual acetylcholinesterase (AChE) inhibitors. Research has shown that derivatives can achieve sub-micromolar IC50 values against human AChE, with one lead compound (6-chloro-pyridonepezil 8) demonstrating 625-fold selectivity over butyrylcholinesterase (hBuChE) and equipotency to donepezil [1]. Its use ensures access to this specific pharmacophore.

Construction of Functionalized Pyridines via Regioselective SNAr Reactions

The two chlorine atoms at the 2- and 6-positions can be sequentially substituted via SNAr reactions with different amine nucleophiles. This allows for the controlled, stepwise introduction of molecular diversity onto the pyridine core. The successful synthesis of diverse compound libraries, such as the 6-chloro-pyridonepezils, demonstrates the reliability and versatility of this scaffold for medicinal chemistry campaigns [1].

Design and Fabrication of Supramolecular Organic Nanotubes

When used as a building block in macrocycle synthesis with 2,7-diaminotriptycene, this compound yields molecules that self-assemble into well-defined, square-shaped organic nanotubes with a specific hole diameter (8.16 × 8.95 Å) [2]. This property, driven by a network of hydrogen bonds and π-π stacking interactions, is highly sensitive to the chemical structure of the core [2]. This makes it a critical component for researchers developing novel nanomaterials, molecular sieves, or sensors.

Scalable Synthesis of a Versatile Building Block

For laboratories or CROs requiring gram-to-kilogram quantities, a documented one-pot synthesis from simple aliphatic precursors (malononitrile and triethyl orthoformate) provides a high-yielding, scalable route to 2,6-dichloro-3,5-dicyanopyridine . This process chemistry knowledge facilitates reliable access and cost-effective sourcing strategies for large-scale research programs.

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